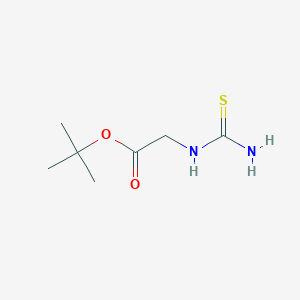
tert-Butyl 2-thioureidoacetate
Cat. No. B2996619
Key on ui cas rn:
1373166-86-9
M. Wt: 190.26
InChI Key: YTXXOFIKUSXAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04975532
Procedure details


To a 50 ml round bottom flask equipped with magnetic stirring bar was added a solvent mixture (10 ml THF, 5 ml of CHCl3, and 5 ml of DMF) and 168 mg (1 mmole) of glycine t-butyl ester hydrochloride. The solution was cooled by an ice-water bath and 415 ml (3 mmoles) of triethylamine was added. To the above mixture was added FITC (fluorescein isothiocyanate, 1 mmole, 385 mg) in small portions over 3 hours. The reaction mixture was allowed to stir overnight and then concentrated to a red-brown oil that was dissolved in 100 ml ethyl acetate and washed with 5 ml water followed by 2-10 ml portions of saturated brine. Preparative tlc on silica with 10% methanol in chloroform and a trace of acetic acid gave tlc pure material, 240 mg. Molar extinction coefficient: ε=79,500 M- cm-1 (λmax=494 nm) in 0.5M sodium carbonate, pH 9.53. Anal. calc for C27H24N2O7S·H2O: C, 60.22; H, 4.83; N, 5.20; S, 5.95. Found: C, 60.16; H, 4.85; N, 5.01; S, 6.15.







Identifiers


|
REACTION_CXSMILES
|
C1COCC1.Cl.[C:7]([O:11][C:12](=[O:15])[CH2:13][NH2:14])([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C.C1C([N:29]=[C:30]=[S:31])=CC2C(OC3(C4C=CC(O)=CC=4OC4C=C(O)C=CC3=4)C=2C=1)=O>C(=O)([O-])[O-].[Na+].[Na+].CN(C=O)C.C(Cl)(Cl)Cl>[C:7]([O:11][C:12](=[O:15])[CH2:13][NH:14][C:30]([NH2:29])=[S:31])([CH3:10])([CH3:9])[CH3:8] |f:1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
168 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)(C)OC(CN)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
415 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
385 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 50 ml round bottom flask equipped with magnetic stirring bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled by an ice-water bath
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a red-brown oil that
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 100 ml ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 5 ml water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Preparative tlc on silica with 10% methanol in chloroform and a trace of acetic acid gave tlc pure material, 240 mg
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(CNC(=S)N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
